Ethyl 2-bromohexanoate
Overview
Description
Ethyl 2-bromohexanoate is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid with a mild odor and is classified as an ester. This compound is significant in organic synthesis due to its ability to form diverse carbon-carbon bonds, making it a versatile reagent in various chemical reactions .
Mechanism of Action
Target of Action
Ethyl 2-bromohexanoate is a versatile reagent in organic synthesis, enabling the creation of diverse carbon-carbon bonds . It doesn’t have a specific biological target, but its significance lies in its role as a reagent in chemical reactions.
Mode of Action
The mechanism of action for this compound is based on its ability to create carbon-carbon bonds . When combined with a base, such as sodium hydroxide, ethyl bromide undergoes a reaction with 2-hexanol to produce this compound . This process operates through an SN2 mechanism, where the 2-hexanol molecule displaces the ethyl bromide molecule, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
As a chemical reagent, this compound doesn’t directly interact with biochemical pathways. It plays a crucial role in organic synthesis, facilitating the generation of various essential chemical bonds . Its applications span across industrial products and polymer production, making it an essential component in diverse scientific endeavors .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various fields of research and industry .
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromohexanoate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound is used in the preparation of ethyl 2,2-dibromohexanoate and 2-mercaptohexanoic acid derivatives
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, this compound can impact metabolic pathways, leading to variations in metabolite levels and overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses. For example, this compound has been shown to interact with enzymes involved in the synthesis of ethyl 2,2-dibromohexanoate, thereby influencing the overall reaction pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have shown that this compound can cause toxicity at high doses, affecting various physiological processes in animal models . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and overall metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This interaction can affect the localization and accumulation of this compound within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromohexanoate can be synthesized through the bromination of ethyl hexanoate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the hexanoate ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to a solution of ethyl hexanoate in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted products
Reduction: The compound can be reduced to ethyl hexanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Oxidation: this compound can be oxidized to the corresponding carboxylic acid, 2-bromohexanoic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature
Reduction: Conducted in anhydrous conditions to prevent the hydrolysis of the reducing agent
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used
Major Products:
Nucleophilic Substitution: Substituted hexanoates depending on the nucleophile used
Reduction: Ethyl hexanoate
Oxidation: 2-bromohexanoic acid
Scientific Research Applications
Ethyl 2-bromohexanoate is widely used in scientific research due to its ability to form various carbon-carbon bonds. Its applications include:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules
Pharmaceuticals: Employed in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Polymer Chemistry: Utilized in the synthesis of polymers and copolymers with specific properties
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
Comparison with Similar Compounds
Ethyl 2-bromohexanoate can be compared with other similar compounds such as:
Ethyl 2-bromobutyrate (C6H11BrO2): Similar in structure but with a shorter carbon chain.
Ethyl 2-bromopropionate (C5H9BrO2): Another similar compound with an even shorter carbon chain.
Ethyl bromoacetate (C4H7BrO2): A smaller ester with a bromine atom at the alpha position.
Uniqueness: this compound is unique due to its longer carbon chain, which provides different steric and electronic properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer carbon chains are required .
Properties
IUPAC Name |
ethyl 2-bromohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUAQOCYMAENKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883242 | |
Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-96-3 | |
Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-bromohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-bromohexanoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8879 | |
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Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 2-BROMOHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8V12H8PL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl 2-bromohexanoate is reacted with 1,2,4,5-tetrahydro-3H-2,4-benzodiazepine-3-thione (compound V in the paper) to yield a substituted 5,10-dihydrothiazolo[3,2-b][2,4]benzodiazepine (compound X in the paper). [] This reaction is part of a larger synthetic scheme to produce a series of thiazolo[3,2-b][2,4]benzodiazepine derivatives.
A: The paper states that none of the synthesized compounds, including the 5,10-dihydrothiazolo[3,2-b][2,4]benzodiazepine derivative produced using this compound, showed significant biological activity. []
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